molecular formula C10H9N3O3 B8555678 (6-methoxy-3-oxopyrido(2,3-b)pyrazin-4(3H)-yl)acetaldehyde

(6-methoxy-3-oxopyrido(2,3-b)pyrazin-4(3H)-yl)acetaldehyde

Cat. No.: B8555678
M. Wt: 219.20 g/mol
InChI Key: WEHUFZAIVPKOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methoxy-3-oxopyrido(2,3-b)pyrazin-4(3H)-yl)acetaldehyde is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-(6-methoxy-3-oxopyrido[2,3-b]pyrazin-4-yl)acetaldehyde

InChI

InChI=1S/C10H9N3O3/c1-16-8-3-2-7-10(12-8)13(4-5-14)9(15)6-11-7/h2-3,5-6H,4H2,1H3

InChI Key

WEHUFZAIVPKOSF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.21 g of 4-(1,3-dioxolan-2-ylmethyl)-6-methoxypyrido(2,3-b)pyrazin-3(4H)-one, 10 mL of an 80% aqueous trifluoroacetic acid solution was added, and the mixture was stirred at room temperature for 5 hours and then left overnight. The solvent was distilled off under reduced pressure. The resultant residue was charged with ethyl acetate and water and adjusted to pH 7.0 with a 1 mol/L aqueous sodium hydroxide solution. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.18 g of (6-methoxy-3-oxopyrido(2,3-b)pyrazin-4(3H)-yl)acetaldehyde as a light brown foam.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (3 mL) was added to 4-[2,2-bis(methyloxy)ethyl]-6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one (0.9 g, 3.4 mmol) in water (3 mL) at room temperature and stirred for 2 h. The reaction mixture was concentrated and the residue was purified by column chromatography (silica gel) using a 0-10% MeOH/DCM/1% NH4OH gradient to give the product as a mixture of aldehyde and hemiacetal (0.6 g, 80%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hemiacetal
Quantity
0.6 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.